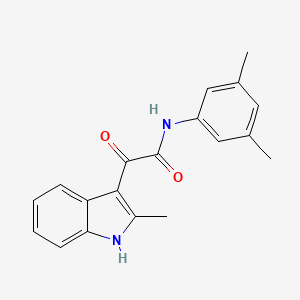

![molecular formula C13H16F3N3O3 B2418672 1,1,1-Trifluoro-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol CAS No. 478258-73-0](/img/structure/B2418672.png)

1,1,1-Trifluoro-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

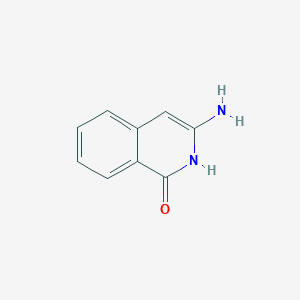

“1,1,1-Trifluoro-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol” is a chemical compound with the CAS Number 478258-73-0 . It has a linear formula of C13H16F3N3O3 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16F3N3O3/c14-13(15,16)12(20)9-17-5-7-18(8-6-17)10-1-3-11(4-2-10)19(21)22/h1-4,12,20H,5-9H2 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

The molecular weight of this compound is 319.28 . It’s important to note that the physical and chemical properties of a compound can greatly influence its behavior and reactivity.Aplicaciones Científicas De Investigación

Antifungal Applications : A series of compounds, including those similar to 1,1,1-Trifluoro-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol, have been designed, synthesized, and evaluated as antifungal agents. These compounds exhibited significant activities against various human pathogenic fungi, indicating their potential as antifungal agents (Chai et al., 2011).

Antimalarial Activity : Piperazine and pyrrolidine derivatives, including those similar to the compound , have been synthesized and evaluated for their inhibitory effects on Plasmodium falciparum. The presence of a hydroxyl group, a propane chain, and a fluorine atom were found to be crucial for antiplasmodial activity (Mendoza et al., 2011).

Bioactivity Against α1A-adrenoceptor : The structural analysis of arylpiperazine derivatives, related to the compound of interest, showed bioactivity against α1A-adrenoceptor. This research aids in the drug design of highly selective antagonists with chirality (Xu et al., 2016).

- Properties**: Compounds derived from benzo[b]thiophene and piperazine, similar to 1,1,1-Trifluoro-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol, were synthesized and evaluated for their affinity to 5-HT(1A) serotonin receptors and serotonin reuptake inhibition. These findings suggest potential applications in the development of new antidepressant drugs (Silanes et al., 2004).

Antibacterial and Antiviral Activities : Novel compounds, including those structurally related to 1,1,1-Trifluoro-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol, were synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibited significant activity against various bacterial strains and also demonstrated antiviral properties (Jadhav et al., 2017).

Anticancer Potential : A novel trifluoromethyl benzopyran compound, structurally similar to the compound , was studied for its cytotoxic effects on HeLa human cervical cancer cells. It induced DNA damage, cell cycle arrest, and apoptosis through both intrinsic and extrinsic pathways (Zhang et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

1,1,1-trifluoro-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N3O3/c14-13(15,16)12(20)9-17-5-7-18(8-6-17)10-1-3-11(4-2-10)19(21)22/h1-4,12,20H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYYLZODOGXZMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C(F)(F)F)O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoro-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Chlorophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2418590.png)

![9-Sulfanylidene-13lambda6-thia-8,10,16-triazatetracyclo[8.6.0.0^{2,7}.0^{11,15}]hexadeca-1(16),2(7),3,5-tetraene-13,13-dione](/img/structure/B2418591.png)

![3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2418594.png)

![3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418597.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone](/img/structure/B2418601.png)

![N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2418603.png)

![3,4-Difluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2418604.png)

![4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-N-[(thiophen-3-yl)methyl]-1,2,3,6-tetrahydropyridine-1-carboxamide](/img/structure/B2418608.png)